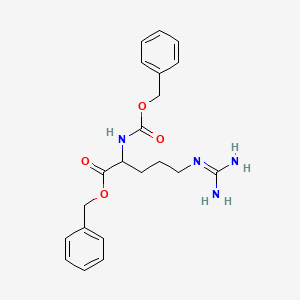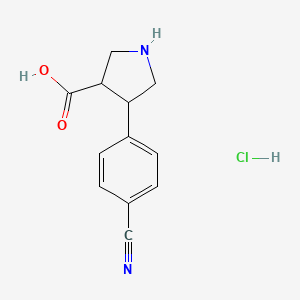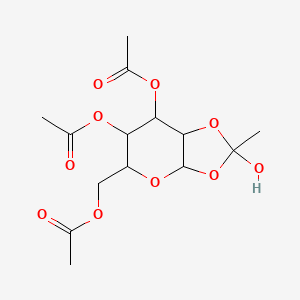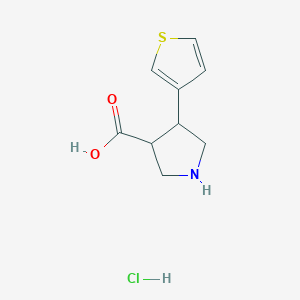
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a compound with the molecular formula C22H27N3O2 and a molecular weight of 365.46868 . This compound is known for its psychoactive properties and is structurally related to lysergic acid diethylamide (LSD).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) typically involves the acetylation of lysergic acid diethylamide. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is typically conducted in a controlled environment to prevent contamination and ensure the safety of the workers.
Analyse Des Réactions Chimiques
Types of Reactions
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically secondary amines or alcohols.
Substitution: The products depend on the nucleophile used but generally include substituted amides or esters.
Applications De Recherche Scientifique
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of lysergamide derivatives.
Biology: The compound is used in neuropharmacological studies to understand the effects of lysergamides on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of psychiatric disorders.
Industry: It is used in the synthesis of other lysergamide derivatives for various applications.
Mécanisme D'action
The mechanism of action of Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception and mood . The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation, influencing various neural pathways.
Comparaison Avec Des Composés Similaires
Lysergamide, 1-acetyl-N,N-diethyl-(6CI,7CI) is unique compared to other similar compounds due to its specific acetylation at the nitrogen atom. Similar compounds include:
Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects.
1-propionyl-Lysergamide: Another derivative with a propionyl group instead of an acetyl group.
1-butyryl-Lysergamide: A derivative with a butyryl group.
Propriétés
Formule moléculaire |
C22H27N3O2 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
4-acetyl-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C22H27N3O2/c1-5-24(6-2)22(27)16-10-18-17-8-7-9-19-21(17)15(13-25(19)14(3)26)11-20(18)23(4)12-16/h7-10,13,16,20H,5-6,11-12H2,1-4H3 |
Clé InChI |
FJOWXGYLIWJFCH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)
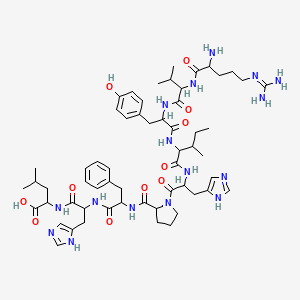
![Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester](/img/structure/B15128992.png)
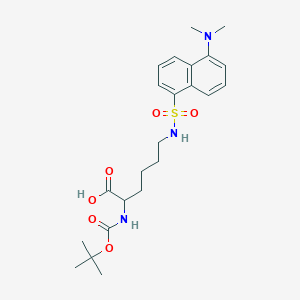
![3-Cyclohexyl-2-[(Z)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B15129006.png)

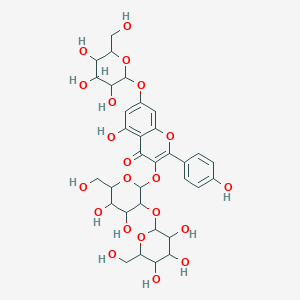

![4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid](/img/structure/B15129024.png)
